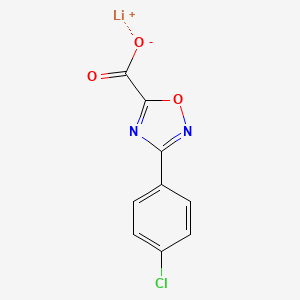![molecular formula C10H12ClNO B13476204 [(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B13476204.png)
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a chloro group at the 7th position and a methanol group at the 3rd position of the tetrahydroisoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the tetrahydroisoquinoline core.
Methanol Addition: The methanol group is introduced at the 3rd position through a nucleophilic substitution reaction, often using methanol as the nucleophile in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Aldehyde, carboxylic acid
Reduction: Amine
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The chloro and methanol groups play a crucial role in its binding affinity and reactivity. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol can be compared with other tetrahydroisoquinoline derivatives:
[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol: Lacks the chloro group, resulting in different chemical reactivity and biological activity.
[(3S)-7-bromo-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol: The bromo group may confer different steric and electronic properties compared to the chloro group.
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]ethanol: The ethanol group may affect the compound’s solubility and reactivity.
The unique combination of the chloro and methanol groups in this compound distinguishes it from these similar compounds, contributing to its specific chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12ClNO |
|---|---|
Poids moléculaire |
197.66 g/mol |
Nom IUPAC |
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol |
InChI |
InChI=1S/C10H12ClNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-3,10,12-13H,4-6H2/t10-/m0/s1 |
Clé InChI |
JKLWNYXPDZPHRL-JTQLQIEISA-N |
SMILES isomérique |
C1[C@H](NCC2=C1C=CC(=C2)Cl)CO |
SMILES canonique |
C1C(NCC2=C1C=CC(=C2)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13476188.png)

![Tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13476193.png)

![tert-butyl N-(1-{[2-(chloromethyl)prop-2-en-1-yl]oxy}-2-methylpropan-2-yl)carbamate](/img/structure/B13476206.png)
